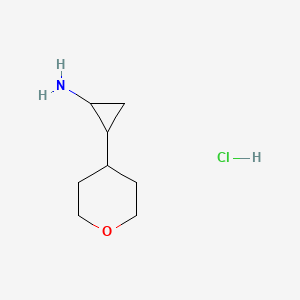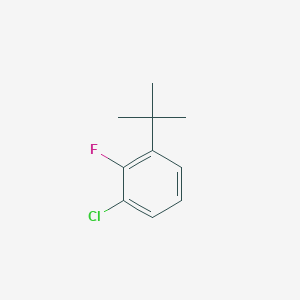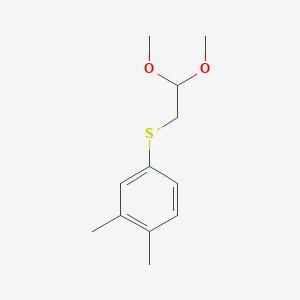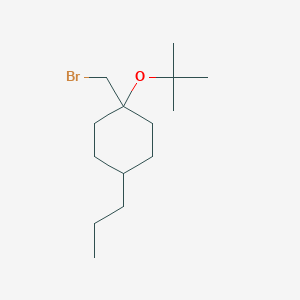
(2R)-2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-OL is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a hydroxyl group, and a bromine and fluorine-substituted phenyl ring. Its unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-bromo-3-fluoroacetophenone.
Reduction: The carbonyl group of 4-bromo-3-fluoroacetophenone is reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using reagents like ammonia or amines under suitable conditions to introduce the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Catalysts and advanced purification techniques are employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to remove the bromine or fluorine substituents using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde
Reduction: Formation of dehalogenated products
Substitution: Formation of substituted derivatives with various functional groups
Aplicaciones Científicas De Investigación
(2R)-2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-OL has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R)-2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-(4-Bromo-3-fluorophenyl)-2-(methylamino)ethan-1-OL: Similar structure with a methylamino group instead of an amino group.
4-Bromo-3-fluoroacetophenone: Precursor in the synthesis of (2R)-2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-OL.
2-(4-Bromo-3-fluorophenyl)ethan-1-ol: Intermediate in the synthesis process.
Uniqueness
This compound is unique due to its chiral nature and the presence of both bromine and fluorine substituents on the phenyl ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C8H9BrFNO |
|---|---|
Peso molecular |
234.07 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(4-bromo-3-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9BrFNO/c9-6-2-1-5(3-7(6)10)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1 |
Clave InChI |
HRUSBMMNOMBWAV-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=C(C=C1[C@H](CO)N)F)Br |
SMILES canónico |
C1=CC(=C(C=C1C(CO)N)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


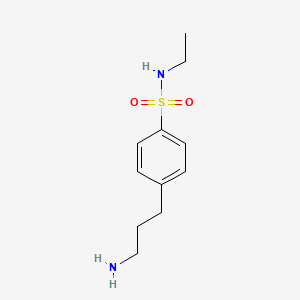

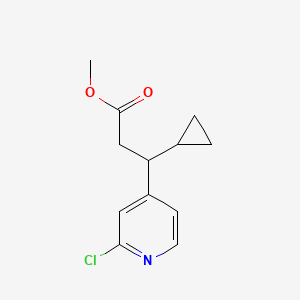
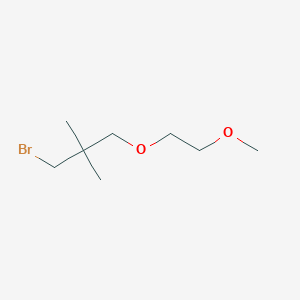
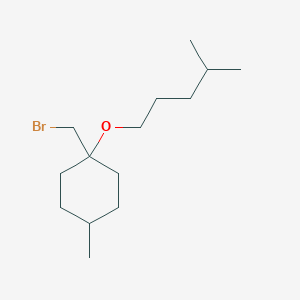
![N-[(R)-(3,5-diphenylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B13643742.png)
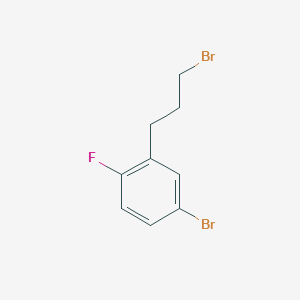
![tert-butyl N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate](/img/structure/B13643766.png)
